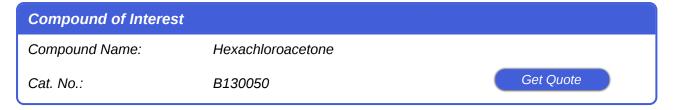


# An In-depth Technical Guide to the Reactivity of Hexachloroacetone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Hexachloroacetone** ((Cl<sub>3</sub>C)<sub>2</sub>CO), a non-flammable, colorless liquid, is a highly reactive electrophilic ketone.[1][2] Its reactivity is dominated by the presence of two strongly electron-withdrawing trichloromethyl groups, which render the carbonyl carbon exceptionally susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of **hexachloroacetone** with a range of common nucleophiles, including alcohols, amines, hydroxide, thiols, and phosphines. The information presented herein is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing insights into the synthetic utility and reaction mechanisms of this versatile reagent.

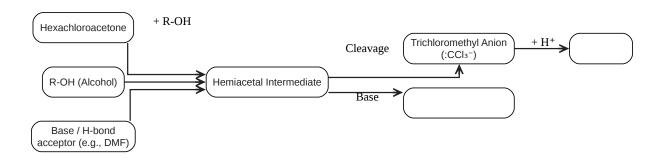
## **Reactivity with Alcohols**

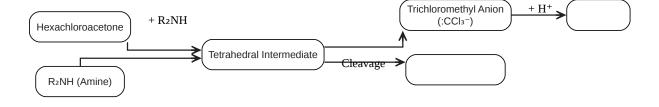
**Hexachloroacetone** reacts with alcohols in a process analogous to the haloform reaction to yield trichloroacetate esters and chloroform. This transformation is particularly efficient for primary alcohols and is catalyzed by the presence of a hydrogen bond acceptor, such as dimethylformamide (DMF).

## **Reaction Mechanism**

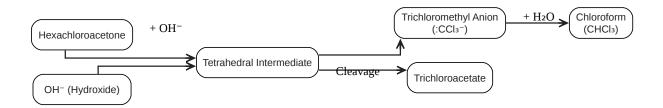


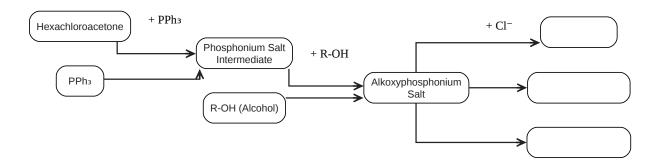
The reaction proceeds via a haloform-type mechanism. The initial step is the nucleophilic attack of the alcohol on the carbonyl carbon of **hexachloroacetone** to form a hemiacetal intermediate. In the presence of a base or a hydrogen-bond acceptor, this intermediate collapses, leading to the formation of a trichloroacetate ester and the release of a trichloromethyl anion (:CCl<sub>3</sub>-). The trichloromethyl anion then abstracts a proton from the reaction medium (e.g., the alcohol or trace water) to form chloroform (CHCl<sub>3</sub>).











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## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Hexachloroacetone Wikipedia [en.wikipedia.org]
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